molecular formula C6H7ClN2O2 B2535223 ethyl 3-chloro-1H-pyrazole-5-carboxylate CAS No. 1378271-66-9

ethyl 3-chloro-1H-pyrazole-5-carboxylate

Cat. No.: B2535223
CAS No.: 1378271-66-9
M. Wt: 174.58
InChI Key: WXRAGHWFXPRSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-1H-pyrazole-5-carboxylate: is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester group at the 5-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method for synthesizing ethyl 3-chloro-1H-pyrazole-5-carboxylate involves the cyclization of appropriate precursors.

    Industrial Production Methods: Industrially, the synthesis may involve multi-step processes starting from readily available raw materials. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1H-pyrazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for microbial survival . The chlorine and ester groups play crucial roles in enhancing the compound’s binding affinity and specificity.

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRAGHWFXPRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.